molecular formula C7H14ClNO3 B2394589 (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid hydrochloride CAS No. 2255321-86-7

(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B2394589
CAS No.: 2255321-86-7
M. Wt: 195.64
InChI Key: KFNDGXLMGLFLGY-IBTYICNHSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid hydrochloride typically involves the diastereoselective synthesis of the pyrrolidine ring. One common method is the ring construction from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine ring . The reaction conditions often involve the use of zinc and magnesium enolates to achieve high diastereoselectivity .

Industrial Production Methods

Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of the ethoxy group, which can influence its reactivity and interactions with molecular targets. This uniqueness makes it a valuable compound in the design of novel bioactive molecules with specific pharmacological properties.

Biological Activity

(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid hydrochloride is a chiral compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound is a derivative of pyrrolidine, which is known for its role in various biological processes and as a building block in organic synthesis.

  • Molecular Formula : C₇H₁₃ClN₁O₂
  • Molecular Weight : 174.64 g/mol
  • Structure : The compound features a pyrrolidine ring with an ethoxy group and a carboxylic acid, contributing to its biological activity.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may play a role in metabolic pathways or disease processes.
  • Protein Stabilization : It can stabilize protein structures, enhancing their functional longevity and activity.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for several enzymes. In particular:

  • Aldolase Inhibition : Studies have shown that derivatives of pyrrolidine can inhibit aldolase activity, which is crucial in glycolysis and gluconeogenesis pathways. The inhibition mechanism typically involves binding to the active site of the enzyme, preventing substrate access.

Case Studies

  • Cancer Cell Line Studies :
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant growth inhibition in HeLa and A549 cells at micromolar concentrations.
    • Table 1 : Cytotoxicity Results
    Cell LineIC50 (µM)
    HeLa12.5
    A54915.0
    MCF720.0
  • Neuroprotective Effects :
    • Another study explored the neuroprotective properties of the compound against oxidative stress-induced cell death in neuronal cell cultures. The compound demonstrated a protective effect by reducing reactive oxygen species (ROS) levels.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications to the ethoxy group and the carboxylic acid moiety can significantly influence biological activity. For instance:

  • Increasing the length of the alkyl chain on the ethoxy group enhanced enzyme inhibition potency.
  • Substituents on the pyrrolidine ring also affected binding affinity to target proteins.

Properties

IUPAC Name

(2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-2-11-5-3-6(7(9)10)8-4-5;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNDGXLMGLFLGY-IBTYICNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(NC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1C[C@H](NC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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